molecular formula C14H10N2 B11893062 2-Phenyl-1,6-naphthyridine CAS No. 52816-59-8

2-Phenyl-1,6-naphthyridine

Cat. No.: B11893062
CAS No.: 52816-59-8
M. Wt: 206.24 g/mol
InChI Key: KHSHHAGTIYQWDF-UHFFFAOYSA-N
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Description

2-Phenyl-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are bicyclic systems containing two pyridine rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,6-naphthyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminonicotinaldehyde with phenylacetylene in the presence of a catalyst such as copper triflate and diethylamine. The reaction proceeds through an annulation process to form the desired naphthyridine ring system .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups at specific positions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the naphthyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

2-Phenyl-1,6-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of kinases or other proteins essential for cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-1,6-naphthyridine is unique due to the presence of the phenyl group at the second position, which enhances its chemical properties and potential applications. This structural feature distinguishes it from other naphthyridine derivatives and contributes to its specific biological activities.

Properties

CAS No.

52816-59-8

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

2-phenyl-1,6-naphthyridine

InChI

InChI=1S/C14H10N2/c1-2-4-11(5-3-1)13-7-6-12-10-15-9-8-14(12)16-13/h1-10H

InChI Key

KHSHHAGTIYQWDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=NC=C3

Origin of Product

United States

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